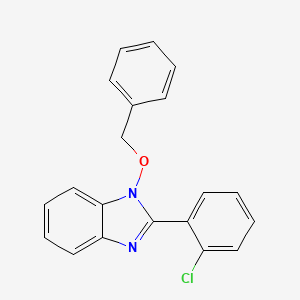

1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Description

1-(Benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a disubstituted benzimidazole derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the N1 position and a 2-chlorophenyl group at the C2 position. Its molecular formula is C₂₀H₁₅ClN₂O, with a molecular weight of 334.80 g/mol (calculated from and analogous compounds). The benzyloxy group enhances lipophilicity, as indicated by its high predicted XLogP3 value (~5.6) compared to simpler benzimidazoles, while the 2-chlorophenyl substituent may influence steric and electronic interactions in biological or synthetic contexts .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-phenylmethoxybenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)24-14-15-8-2-1-3-9-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBYRJGWUKTVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C20H15ClN2O

- Molecular Weight : 334.8 g/mol

- CAS Number : 338791-22-3

- Structure : The compound consists of a benzimidazole core with a benzyloxy group at position one and a chlorophenyl group at position two, contributing to its distinctive chemical properties.

Pharmacological Applications

- Anticancer Activity : Research indicates that benzimidazole derivatives possess anticancer properties. The specific substituents in 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole may enhance its ability to inhibit cancer cell proliferation by interacting with cellular targets involved in tumor growth and metastasis. Studies have shown that modifications to the benzimidazole structure can lead to increased cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Benzimidazole derivatives are known to exhibit efficacy against a range of bacterial and fungal pathogens. The presence of the chlorophenyl group may enhance the interaction with microbial membranes, leading to improved antimicrobial action.

- Antiviral Activity : Some studies suggest that benzimidazole derivatives can inhibit viral replication. The mechanism often involves interference with viral enzymes or receptors, which is crucial for viral entry and replication within host cells. This application is particularly relevant in the context of emerging viral infections.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. For instance, it may inhibit specific kinases or phosphatases that are critical for cellular signaling pathways associated with disease progression.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving the reaction of substituted anilines with appropriate benzimidazole precursors. This flexibility allows for the creation of analogs with potentially enhanced biological activities or altered physicochemical properties .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various benzimidazole derivatives, this compound was found to significantly reduce the viability of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent. Further mechanistic studies suggested that the compound disrupts bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzyloxy and chlorophenyl groups can enhance its binding affinity and selectivity towards the target molecules. The exact molecular targets and pathways involved can vary based on the biological context.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2-chlorophenyl group at C2 introduces steric hindrance compared to para-substituted analogs (e.g., 3c), which may influence binding interactions in biological targets.

- Electronic Effects : Electron-withdrawing chloro substituents (as in 3h and the target compound) decrease electron density on the benzimidazole core compared to methoxy-substituted derivatives (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole) .

Biological Activity

1-(Benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure. The specific substituents in this compound, namely the benzyloxy and chlorophenyl groups, contribute significantly to its biological activity and pharmacological potential. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The molecular structure of this compound is depicted below:

Synthesis Methodology

The synthesis typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde in the presence of an acid catalyst. This reaction forms a Schiff base intermediate that cyclizes to create the benzimidazole ring. The benzyloxy group can be introduced via nucleophilic substitution using benzyl chloride and a suitable base.

Biological Activities

Benzimidazole derivatives are known for their broad range of biological activities, including:

- Antimicrobial Activity : Exhibits significant effects against various bacterial and fungal strains.

- Anticancer Properties : Demonstrated cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in cellular processes.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways crucial for cellular function. The presence of the benzyloxy group enhances binding affinity due to potential hydrogen bonding interactions with active sites on target proteins .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of various benzimidazole derivatives, including this compound. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. Notably, it achieved a percentage inhibition significantly higher than that of standard chemotherapeutic agents like cisplatin .

Study on Enzyme Inhibition

Another research focused on the enzyme inhibitory properties of this compound revealed that it effectively inhibits topoisomerase II, which is critical for DNA replication and repair processes. This inhibition leads to increased DNA damage in cancer cells, contributing to its cytotoxic effects .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-acetyl benzimidazole derivatives with substituted aldehydes under basic conditions (e.g., 10% NaOH in ethanol/water). For example, analogs like 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones are synthesized by stirring 2-acetyl benzimidazole with aldehydes for 6–8 hours, followed by crystallization . Key variables affecting yield include stoichiometric ratios, solvent polarity, and reaction time.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., distinguishing benzyloxy vs. chlorophenyl groups) .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretches in intermediates, C-Cl vibrations) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in related benzimidazole derivatives .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the Claisen-Schmidt condensation step to minimize byproduct formation during synthesis?

- Methodological Answer : Byproduct reduction strategies include:

- Catalyst Screening : Testing alternatives to NaOH (e.g., K2CO3, as used in analogous benzimidazole syntheses) to improve regioselectivity .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity, as seen in pyridyl-benzimidazole syntheses .

- Temperature Control : Lowering reaction temperatures to suppress side reactions like over-condensation .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., antitumor potency) may arise from:

- Purity Variations : Rigorous purification (e.g., column chromatography, recrystallization) is critical, as impurities can skew assay results .

- Assay Conditions : Standardizing protocols (e.g., cell line selection, incubation time) to ensure reproducibility.

- Structural Confirmation : Re-evaluating compound identity via X-ray crystallography if bioactivity diverges significantly from analogs .

Q. How does the substitution pattern on the benzimidazole core influence thermal stability and fluorescence properties?

- Methodological Answer : Substituent effects can be systematically studied using:

- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures. For example, 4-chlorobenzyl-substituted benzimidazoles show higher thermal stability (decomposition >250°C) compared to methoxy analogs .

- Fluorescence Spectroscopy : Electron-withdrawing groups (e.g., Cl) often enhance fluorescence intensity by reducing non-radiative decay, as observed in pyridyl-benzimidazoles .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with targets like DNA topoisomerases or kinases. Key steps include:

- Ligand Preparation : Optimizing the compound’s 3D structure using software like Gaussian .

- Binding Site Analysis : Identifying hydrophobic pockets compatible with the chlorophenyl and benzyloxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.